An In-depth Technical Guide to (S)-1-(3-bromophenyl)ethanamine
An In-depth Technical Guide to (S)-1-(3-bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(3-bromophenyl)ethanamine is a chiral primary amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a stereogenic center and a bromine-substituted phenyl ring, makes it a key intermediate in the synthesis of a variety of pharmacologically active compounds. The bromo-substituent, in particular, offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (S)-1-(3-bromophenyl)ethanamine.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (S)-1-(3-bromophenyl)ethanamine is presented below. It is important to note that some physical properties may be reported for the racemic mixture or the corresponding R-enantiomer, and are provided here for reference.
| Property | Value | Reference(s) |
| IUPAC Name | (1S)-1-(3-bromophenyl)ethanamine | [1] |
| CAS Number | 139305-96-7 | [2][3] |
| Molecular Formula | C₈H₁₀BrN | [1][2] |
| Molecular Weight | 200.08 g/mol | [2][4] |
| Appearance | Colorless to orange liquid | [4] |
| Boiling Point | 96 °C at 4 mmHg 110 °C at 9 mmHg | [4][5] |
| Density | 1.33 g/cm³ | [4][5] |
| Melting Point | < -40 °C | [5] |
| Solubility | Immiscible with water. Soluble in most organic solvents. | [4] |
| Specific Optical Rotation ([α]D) | -23.501° (c=0.01 g/mL in CHCl₃) | [4] |
| pKa | 8.73 ± 0.10 (Predicted) | [4] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₂). The aromatic protons would appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methine proton adjacent to the nitrogen would be a quartet at approximately δ 4.1 ppm. The methyl group protons would appear as a doublet around δ 1.4 ppm, coupled to the methine proton. The amine protons would likely be a broad singlet around δ 1.5-2.0 ppm.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would show distinct signals for the aromatic carbons, the chiral methine carbon, and the methyl carbon. The aromatic carbons would resonate in the region of δ 120-145 ppm, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The methine carbon (C-NH₂) would be expected around δ 50-55 ppm, and the methyl carbon would be in the range of δ 20-25 ppm. For the related 1-(4-bromophenyl)ethan-1-amine, carbamate and methylcarbonate derivatives show carbonyl peaks around 161-165 ppm[6].
Infrared (IR) Spectroscopy: The IR spectrum of a primary amine like this would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine). C-H stretching vibrations from the aromatic ring and the alkyl chain would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 200 and 202 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom. A prominent fragment would likely be the loss of a methyl group, resulting in a fragment ion at m/z 185/187.
Experimental Protocols
Synthesis: Asymmetric Reduction of 1-(3-bromophenyl)ethanone oxime
A common route to chiral amines is the asymmetric reduction of a corresponding ketoxime. The following is a general protocol adapted from literature procedures for the synthesis of the analogous (R)-enantiomer[7].
Materials:
-
N-[1-(3-bromophenyl)ethylidene]hydroxylamine (oxime)
-
Methanol
-
RuCl(p-cymene)[(S)-tol-BINAP]Cl or a similar chiral ruthenium catalyst
-
Hydrogen gas
-
Inert atmosphere (Nitrogen or Argon)
-
Autoclave
Procedure:
-
In a glass vial under an inert atmosphere, combine N-[1-(3-bromophenyl)ethylidene]hydroxylamine (1 equivalent) and the chiral ruthenium catalyst (e.g., 5 mol%).
-
Add methanol as the solvent (approximately 70 volumes relative to the oxime).
-
Place the sealed vial into a parallel autoclave.
-
Pressurize the autoclave with hydrogen gas to 30 bar.
-
Heat the reaction mixture to 90 °C and maintain for 24 hours with stirring.
-
After the reaction is complete, cool the system to room temperature and carefully vent the hydrogen gas.
-
The resulting reaction mixture containing (S)-1-(3-bromophenyl)ethanamine can then be worked up and purified.
Workup and Purification:
-
Extraction: The reaction mixture is typically concentrated to remove methanol. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities and then with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Vacuum Distillation: The crude amine can be purified by vacuum distillation to yield the pure product. Given its boiling point of 96 °C at 4 mmHg, a short-path distillation apparatus is recommended to minimize thermal decomposition.
Chiral HPLC for Enantiomeric Excess Determination
The enantiomeric purity of (S)-1-(3-bromophenyl)ethanamine is crucial for its application in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining enantiomeric excess (ee).
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Lux®)[8]
Typical Method:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 or 80:20 mixture of hexane:isopropanol[9].
-
Additives: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often added to the mobile phase to improve peak shape and resolution[9][10].
-
Flow Rate: Typically 0.5 to 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 or 254 nm).
Procedure:
-
Prepare a dilute solution of the amine in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Reactivity and Applications in Drug Development
(S)-1-(3-bromophenyl)ethanamine is a versatile intermediate in organic synthesis. The primary amine can undergo a variety of reactions, including acylation, alkylation, and reductive amination, to form more complex molecules. The bromine atom on the phenyl ring is particularly useful for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position.
Substituted phenethylamines, as a class, are known to interact with various biological targets, particularly within the central nervous system. They often act as modulators of monoamine neurotransmitter systems, including those involving dopamine, norepinephrine, and serotonin. Halogenated phenethylamines have been studied for their potential psychoactive and stimulant properties, which are mediated by catecholaminergic mechanisms. The metabolism of phenethylamines typically involves monoamine oxidases (MAO-A and MAO-B) and aldehyde dehydrogenases.
While specific signaling pathways for (S)-1-(3-bromophenyl)ethanamine are not extensively documented, its structural similarity to known pharmacophores suggests its potential use in developing ligands for G-protein coupled receptors (GPCRs), ion channels, and transporters.
References
- 1. 1-(3-Bromophenyl)ethanamine | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 139305-96-7|(S)-1-(3-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 3. (S)-1-(3-溴苯基)乙胺 | 139305-96-7 [m.chemicalbook.com]
- 4. 139305-96-7 CAS MSDS ((S)-1-(3-Bromophenyl)ethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
